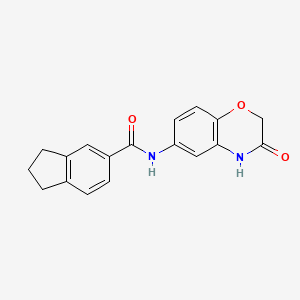
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as DIMBOA, is a natural compound found in plants of the Poaceae family. It is an important secondary metabolite that plays a vital role in plant defense against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology.
Mécanisme D'action
The exact mechanism of action of N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide is not fully understood, but it is believed to work by inhibiting the growth and development of herbivores and pathogens. It has also been shown to activate the plant defense system, which helps to protect the plant from further damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on living organisms. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various pathogens. It has also been shown to have potential applications in the treatment of various diseases, including cancer, viral infections, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide in lab experiments include its natural origin, low toxicity, and wide range of biological activities. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments, and its potential for degradation over time.
Orientations Futures
There are several future directions for research involving N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential applications in agriculture, and the exploration of its potential as a therapeutic agent for various diseases. Further research is also needed to fully understand the mechanism of action of this compound and its effects on living organisms.
Méthodes De Synthèse
The synthesis of N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide can be achieved through several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of this compound involves the use of various reagents and catalysts to convert the starting materials into the desired product. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the starting materials, while microbial synthesis involves the use of microorganisms to produce the compound.
Applications De Recherche Scientifique
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess several biological activities, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-fungal properties. This compound has also been shown to have potential applications in agriculture, as it can act as a natural pesticide and herbicide.
Propriétés
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17-10-23-16-7-6-14(9-15(16)20-17)19-18(22)13-5-4-11-2-1-3-12(11)8-13/h4-9H,1-3,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABKYQPKVFLZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)


![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)

![N-[1-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2,6-difluorobenzamide](/img/structure/B7505015.png)


![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)

